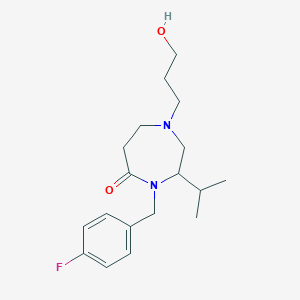![molecular formula C18H18ClFN2O2 B5326882 4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5326882.png)
4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. The compound was first synthesized in 2009 and has since been extensively studied for its mechanism of action and potential therapeutic applications.
Wirkmechanismus
4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide inhibits the activity of the NAE enzyme, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of protein degradation via the ubiquitin-proteasome system. This compound binds to the NAE enzyme and prevents the activation of NEDD8, leading to the accumulation of certain proteins that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by increasing the levels of certain pro-apoptotic proteins, such as p21 and p27. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide in lab experiments is its specificity for the NAE enzyme, which can reduce off-target effects. However, this compound has relatively low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, this compound has been shown to have variable efficacy in different cancer cell lines, which can make it difficult to predict its effectiveness in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide. One area of interest is the development of more potent and selective NAE inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, there is ongoing research on the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects.
Synthesemethoden
The synthesis of 4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with 4-(4-morpholinyl)benzaldehyde to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by acylation with 4-chlorobenzoyl chloride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of the ubiquitin-proteasome system. This leads to the accumulation of certain proteins that can induce apoptosis in cancer cells. This compound has also been shown to have anti-tumor activity in a variety of cancer cell lines and animal models.
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-14-3-6-16(17(20)11-14)18(23)21-12-13-1-4-15(5-2-13)22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGRGCKLJRMXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![1-[3-(4-methoxyphenyl)acryloyl]-3-methylpiperidine](/img/structure/B5326809.png)

![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5326824.png)
![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
![2-[(benzylsulfonyl)amino]-N-propylbenzamide](/img/structure/B5326835.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5326848.png)
![7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5326852.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B5326859.png)

![2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide](/img/structure/B5326900.png)
![4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine](/img/structure/B5326909.png)
